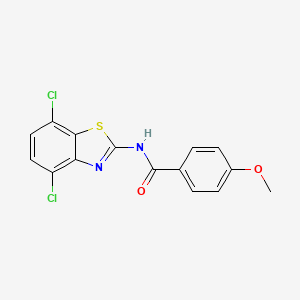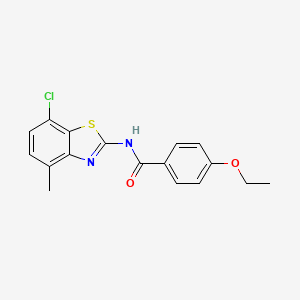
Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate
Descripción general
Descripción
Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate is a complex organic compound belonging to the chromene family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate typically involves multiple steps, starting with the construction of the chromene core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable phenyl aldehyde with a β-keto ester in the presence of a base. Subsequent bromination and methylation steps are then employed to introduce the bromo and methyl groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different substituents at the bromo position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different halogenated and alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its bromo group makes it a valuable substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. These activities make it a candidate for drug development and therapeutic applications.
Medicine: The compound's biological activities have led to research into its potential use as a therapeutic agent. Studies have explored its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the materials science industry, this compound can be used as a building block for the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism by which Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact mechanism can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Methyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate: This compound lacks the bromo group present in Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate, which affects its reactivity and biological activity.
Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-7-carboxylate: This compound has a similar structure but with a different position of the bromo group, leading to variations in its chemical properties and biological activities.
Uniqueness: this compound stands out due to its unique combination of functional groups and its potential applications in various fields. Its bromo group, in particular, makes it a versatile intermediate for further chemical modifications and applications.
Propiedades
IUPAC Name |
methyl 6-bromo-3-methyl-4-oxo-2-phenylchromene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO4/c1-10-15(20)13-8-12(19)9-14(18(21)22-2)17(13)23-16(10)11-6-4-3-5-7-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFXNWPNZORHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2C(=O)OC)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537278 | |
| Record name | Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91849-09-1 | |
| Record name | Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(aminomethyl)cyclopentyl]pentanamide](/img/structure/B3058708.png)



![2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine](/img/structure/B3058716.png)





